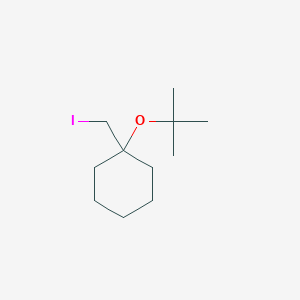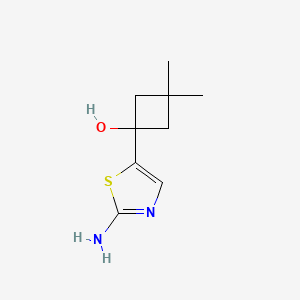
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s unique structure combines a thiazole ring with a cyclobutanol moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the cyclobutanol group. One common method starts with the cyclization of a precursor containing an amino group and a thiol group to form the thiazole ring. This is followed by the alkylation of the thiazole ring to introduce the cyclobutanol moiety.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often optimized for yield and purity. These processes typically include:
Cyclization reactions: to form the thiazole ring.
Alkylation reactions: to introduce the cyclobutanol group.
Purification steps: such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclobutanol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced thiazole derivatives.
Substitution products: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutanol group may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
Receptors: It may bind to specific receptors, modulating signaling pathways relevant to its biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-amino-1,3-thiazole, 5-methyl-1,3-thiazole.
Uniqueness: The presence of the cyclobutanol group distinguishes it from other thiazole derivatives, potentially enhancing its biological activity and specificity.
Propriétés
Formule moléculaire |
C9H14N2OS |
|---|---|
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
1-(2-amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C9H14N2OS/c1-8(2)4-9(12,5-8)6-3-11-7(10)13-6/h3,12H,4-5H2,1-2H3,(H2,10,11) |
Clé InChI |
OOCJWKIDAJIHJX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)(C2=CN=C(S2)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate](/img/structure/B13082947.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13082963.png)
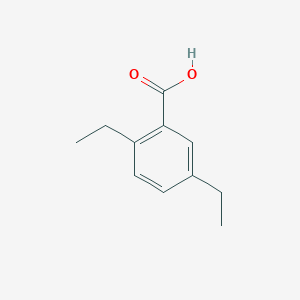
![tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate](/img/structure/B13082967.png)

![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B13082981.png)
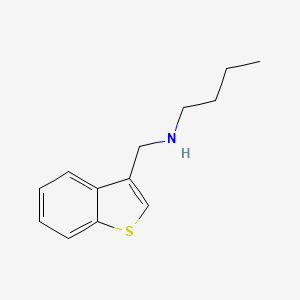

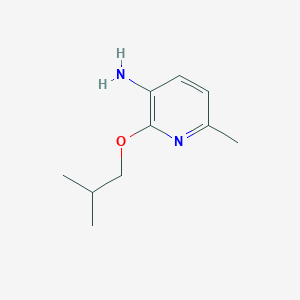
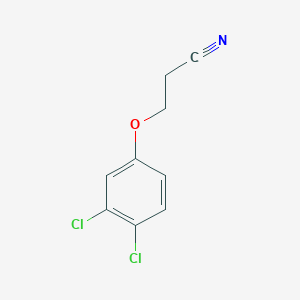

![(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13083009.png)
